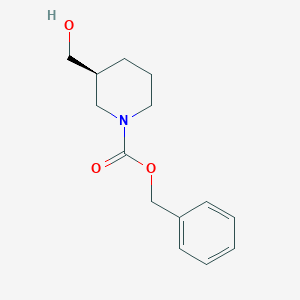

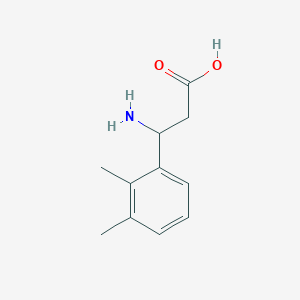

![molecular formula C15H18N6O B112674 6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 492457-03-1](/img/structure/B112674.png)

6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

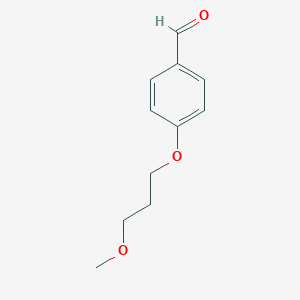

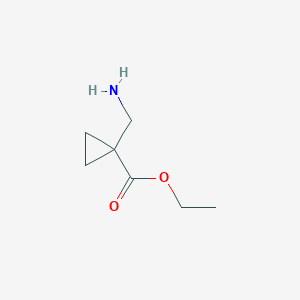

The compound “6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a pyrazole ring, and a pyrano ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antiviral Research

This compound has shown promise in antiviral research due to its structural similarity to other heterocyclic compounds that exhibit antiviral properties . Its potential to inhibit viral replication makes it a candidate for further study in the development of new antiviral drugs.

Anticancer Activity

The pyrazole moiety, a core structure within this compound, is known to possess anticancer activities . Research into this compound could lead to the development of novel anticancer agents, particularly targeting specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Applications

Compounds with a pyrazole core are often explored for their anti-inflammatory properties . This compound could be used in the synthesis of new medications aimed at treating inflammatory diseases, potentially offering improved efficacy or reduced side effects compared to current treatments.

Antimicrobial Properties

The structural features of this compound suggest it may have applications in combating bacterial infections . Its potential as a bactericidal or bacteriostatic agent could be explored, contributing to the fight against antibiotic-resistant strains of bacteria.

Enzyme Inhibition

Research into enzyme inhibitors is a significant field of study, and this compound’s unique structure could make it a valuable tool in the design of inhibitors that target specific enzymes involved in disease processes .

Coordination Chemistry

Due to the presence of multiple nitrogen atoms, this compound could serve as a ligand in coordination chemistry, forming complexes with various metals. These complexes might have applications ranging from catalysis to materials science .

Mechanism of Action

Target of Action

Similar compounds with pyrazole and imidazole moieties have been reported to have a broad range of targets due to their diverse pharmacological effects . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

These can include inhibitory or stimulatory interactions, competitive or non-competitive binding, and other types of enzymatic or receptor modulation .

Biochemical Pathways

For instance, imidazole derivatives have been reported to show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and are often well-absorbed and distributed in the body .

Result of Action

Similar compounds have been reported to have potent antileishmanial and antimalarial activities . They have also been reported to show inhibitory activity against Mycobacterium tuberculosis .

properties

IUPAC Name |

6-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-5-21-9(4)11(8(3)20-21)13-10(6-16)14(17)22-15-12(13)7(2)18-19-15/h13H,5,17H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHINARXJUHIUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

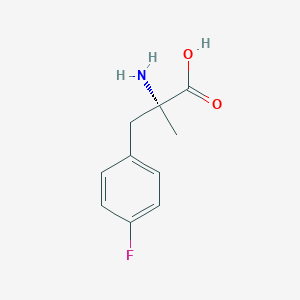

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)